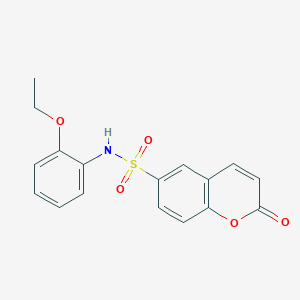

N-(2-ethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

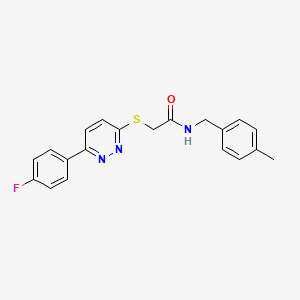

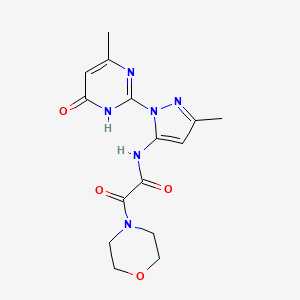

N-(2-ethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide, also known as NSC 719235, is a sulfonamide derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of chromene compounds, which have been shown to possess various biological activities.

Applications De Recherche Scientifique

Antimicrobial and Antitumor Applications

A novel model of sulfonamide compounds encompassing a chromene azo motif was developed, showing promise as drug candidates against drug-resistant pathogens. These compounds displayed significant antibacterial and antifungal activities, as well as cytotoxic screening against various cancer cell lines, suggesting their potential as antitumor drug candidates (Okasha et al., 2019). Additionally, the synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates using a novel and efficient catalyst was reported, emphasizing the method's environmental benignity and the potential for wide application in organic synthesis (Safaei‐Ghomi et al., 2017).

Chemical Synthesis and Environmental Applications

Research into the synthesis and characterization of N-(2-ethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide derivatives has contributed significantly to various scientific fields. For instance, a study on the synthesis of N-(un)substituted N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides and their derivatives highlighted moderate to good antibacterial activity, suggesting the importance of structural changes in the substituents to alter inhibitory properties significantly (Aziz‐ur‐Rehman et al., 2013).

Advanced Oxidation Processes

The degradation kinetics and pathway of 6:2 fluorotelomer sulfonate, a related compound, under various advanced oxidation processes were evaluated, revealing that UV/H2O2 was the most effective approach. This study demonstrated the compound's degradability, which could be nearly completely desulfonated and defluorinated under specific conditions, suggesting potential applications in environmental remediation (Yang et al., 2014).

Propriétés

IUPAC Name |

N-(2-ethoxyphenyl)-2-oxochromene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5S/c1-2-22-16-6-4-3-5-14(16)18-24(20,21)13-8-9-15-12(11-13)7-10-17(19)23-15/h3-11,18H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDZZGGPQMIUGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901323721 |

Source

|

| Record name | N-(2-ethoxyphenyl)-2-oxochromene-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47200309 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

873674-86-3 |

Source

|

| Record name | N-(2-ethoxyphenyl)-2-oxochromene-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-ethyl-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2674483.png)

![N-[2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2674485.png)

![(1S)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2674487.png)

![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone](/img/structure/B2674492.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2674494.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2674498.png)